An In-depth Technical Guide to N-Benzyl-2-phenylethanamine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to N-Benzyl-2-phenylethanamine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-2-phenylethanamine, a secondary amine featuring both a benzyl and a phenethyl group, serves as a crucial scaffold in medicinal chemistry and a versatile precursor in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological activities. Particular focus is given to its role as a cholinesterase inhibitor and a modulator of serotonergic systems, highlighting its potential in neuropharmacology. All quantitative data are presented in tabular format for clarity, and key processes are visualized through diagrams generated using the DOT language.
Chemical Structure and Properties
N-Benzyl-2-phenylethanamine, also known by synonyms such as Benethamine and N-Benzylphenethylamine, possesses the chemical formula C₁₅H₁₇N.[1] Its structure is characterized by a 2-phenylethylamine core with a benzyl group attached to the nitrogen atom.
Caption: 2D structure of N-Benzyl-2-phenylethanamine.
Physicochemical Properties
A summary of the key physicochemical properties of N-Benzyl-2-phenylethanamine is presented in the table below. The data has been compiled from various sources, and discrepancies in reported values, such as for the melting point, are noted. While some sources indicate a solid with a melting point in the range of 61-64 °C, others describe it as a clear light yellow liquid at room temperature.[2][3][4] This suggests that the compound may exist in different polymorphic forms or that its physical state is highly dependent on purity.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₇N | [1] |
| Molecular Weight | 211.30 g/mol | [1] |
| CAS Number | 3647-71-0 | [1] |
| IUPAC Name | N-benzyl-2-phenylethanamine | [1] |
| Appearance | Clear light yellow liquid or solid | [2][3][4] |
| Melting Point | 61-64 °C (for solid form) | [3][4] |
| Boiling Point | 327-329.4 °C at 760 mmHg | [3] |
| Density | 1.007 - 1.014 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.566 | [3] |
| pKa (Predicted) | 9.36 ± 0.19 | [2] |
| LogP (Predicted) | 3.40980 | [3] |
| Solubility | Insoluble in water. Soluble in ethanol. | [2][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of N-Benzyl-2-phenylethanamine. Key spectral data are summarized below.
| Spectrum Type | Key Features and Observations |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the benzyl and phenethyl groups are observed in the range of δ 7.22-7.35 ppm. The methylene protons of the benzyl and phenethyl groups appear as singlets and multiplets, respectively, in the range of δ 2.91-3.85 ppm. A broad singlet corresponding to the amine proton is also present.[2] |
| ¹³C NMR (CDCl₃) | Aromatic carbons resonate in the range of δ 126.1-139.9 ppm. The methylene carbons of the benzyl and phenethyl groups show signals at approximately δ 53.7, 50.4, and 36.2 ppm.[2] |
| Mass Spectrum (EI) | The mass spectrum shows a molecular ion peak (M+) at m/z 211, corresponding to the molecular weight of the compound.[6][7] |
| IR Spectrum | The IR spectrum displays characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[3][8] |
Experimental Protocols
Synthesis via Reductive Amination
The most common and efficient method for the synthesis of N-Benzyl-2-phenylethanamine is the reductive amination of 2-phenylethylamine with benzaldehyde.[9] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Caption: General workflow for the synthesis of N-Benzyl-2-phenylethanamine.
Methodology:
-
Imine Formation: To a solution of 2-phenylethylamine (1.0 equivalent) in ethanol, add benzaldehyde (1.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes to 3 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).[10]
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the ethanol. Partition the residue between dichloromethane (CH₂Cl₂) and water.[10] Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude N-Benzyl-2-phenylethanamine can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[10]
Purification by Acid-Base Extraction
For the removal of non-basic impurities, such as unreacted benzaldehyde, an acid-base extraction can be employed.[9]
Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify it by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10.
-
Extract the deprotonated amine back into diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified free base.
Formation of the Hydrochloride Salt
For improved stability and handling, N-Benzyl-2-phenylethanamine can be converted to its hydrochloride salt.[10]
Methodology:
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. If necessary, cool the mixture in an ice bath to promote crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Biological Activity and Signaling Pathways
N-Benzyl-2-phenylethanamine and its derivatives have garnered significant interest due to their interactions with key neurological targets, including cholinesterases and serotonin receptors.
Cholinesterase Inhibition
Derivatives of N-Benzyl-2-phenylethanamine have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The inhibitory activity is attributed to the binding of the molecule to the active site of the cholinesterase enzyme, preventing the hydrolysis of acetylcholine.
Caption: Simplified diagram of cholinesterase inhibition.
Serotonin 5-HT₂ Receptor Agonism
N-Benzyl-2-phenylethanamine derivatives are also known to act as potent agonists at serotonin 5-HT₂A and 5-HT₂C receptors.[10] These G-protein coupled receptors are involved in a wide range of physiological and cognitive processes. Agonism at the 5-HT₂A receptor, in particular, is associated with the psychoactive effects of classic psychedelics. The N-benzyl moiety has been shown to significantly increase the binding affinity and functional activity at these receptors compared to simpler phenethylamines.[11] The activation of the 5-HT₂A receptor by an agonist like an N-Benzyl-2-phenylethanamine derivative initiates a downstream signaling cascade primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent intracellular signaling events.
Caption: The 5-HT₂A receptor signaling cascade initiated by an agonist.
Applications and Future Directions
The dual activity of N-Benzyl-2-phenylethanamine derivatives as both cholinesterase inhibitors and 5-HT₂ receptor agonists makes them attractive candidates for the development of multi-target drugs for neurodegenerative diseases. The ability to modulate both the cholinergic and serotonergic systems could offer a more holistic therapeutic approach. Furthermore, the synthetic tractability of the N-Benzyl-2-phenylethanamine scaffold allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, aiding in the design of compounds with optimized potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on elucidating the precise molecular interactions of these compounds with their biological targets and evaluating their therapeutic potential in preclinical and clinical settings.
Conclusion
N-Benzyl-2-phenylethanamine is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activities. The presented experimental protocols and diagrams are intended to serve as a valuable resource for researchers working with this versatile molecule and to stimulate further investigation into its therapeutic applications.
References
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